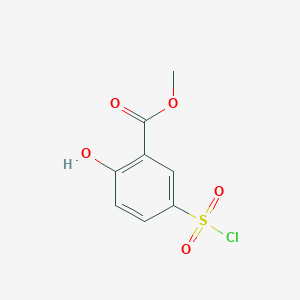

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-chlorosulfonyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQSWVHGVRETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30503317 | |

| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60638-81-5 | |

| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physicochemical properties, and a comprehensive experimental protocol for its synthesis.

Chemical Structure and Identifiers

This compound is a derivative of methyl salicylate, featuring a chlorosulfonyl group at the C5 position of the benzene ring. This functional group imparts high reactivity to the molecule, making it a versatile reagent in medicinal chemistry.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 60638-81-5[1] |

| Molecular Formula | C₈H₇ClO₅S[1] |

| SMILES | COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O[2] |

| InChI | InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3[2] |

Physicochemical Properties

| Property | This compound (Predicted/Estimated) | Methyl Salicylate (Experimental) |

| Molecular Weight | 250.66 g/mol [3] | 152.15 g/mol |

| Boiling Point | 369.7 ± 32.0 °C[3] | 223 °C[4] |

| Melting Point | Not available | -8 °C[4] |

| Density | 1.322 ± 0.06 g/cm³[3] | 1.18 g/cm³[4] |

| Solubility | Soluble in many organic solvents. | Very slightly soluble in water; soluble in ethanol, ether, and glacial acetic acid.[5] |

| Appearance | Expected to be a solid at room temperature. | Colorless to yellowish or reddish oily liquid.[4] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not publicly available. Predicted mass spectrometry data and experimental data for the related compound, methyl salicylate, are provided for reference.

Mass Spectrometry (Predicted for this compound) [2]

| Adduct | m/z |

| [M+H]⁺ | 250.97756 |

| [M+Na]⁺ | 272.95950 |

| [M-H]⁻ | 248.96300 |

Spectroscopic Data for Methyl Salicylate (for comparison)

-

¹H NMR: The proton NMR spectrum of methyl salicylate shows distinct signals for the methyl ester protons, the hydroxyl proton, and the aromatic protons, each with characteristic chemical shifts and splitting patterns.[6]

-

¹³C NMR: The carbon-13 NMR spectrum of methyl salicylate displays eight distinct signals, corresponding to the eight unique carbon environments in the molecule.[7]

-

IR Spectroscopy: The infrared spectrum of methyl salicylate exhibits characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C-H and C=C) functional groups.[8]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is adapted from a patented procedure.[9] This method involves the chlorosulfonation of methyl salicylate.

Materials:

-

Methyl salicylate

-

Chlorosulfonic acid

-

Thionyl chloride

Procedure:

-

In a reaction vessel, prepare a mixed solution of chlorosulfonic acid and thionyl chloride. The molar ratio of methyl salicylate to chlorosulfonic acid should be in the range of 1:2.5 to 1:3.5, and the molar ratio of methyl salicylate to thionyl chloride should be 1:1.[9]

-

Cool the mixed solution to a temperature between 0-10°C.[9]

-

Slowly add methyl salicylate dropwise to the cooled mixed solution, ensuring the temperature is maintained between 0-10°C throughout the addition.[9]

-

After the addition is complete, allow the reaction to proceed to completion while maintaining the temperature.

-

Upon completion, the reaction mixture will contain the product, 5-chlorosulfonyl-2-hydroxyl-benzoic acid methyl ester. Further purification steps, such as extraction and crystallization, may be necessary to isolate the pure product.

Safety Precautions:

-

This reaction should be carried out in a well-ventilated fume hood.

-

Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction is exothermic and requires careful temperature control.

Logical Relationships and Workflows

The following diagrams illustrate the key molecular structure and the synthesis workflow.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the synthesis of the target compound.

References

- 1. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7ClO5S) [pubchemlite.lcsb.uni.lu]

- 3. This compound [myskinrecipes.com]

- 4. ICSC 1505 - METHYL SALICYLATE [inchem.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CN105777669A - Method for preparing 2-ethyoxyl-5-(4-methyl piperazine-1-sulfonyl) benzoic acid from methyl salicylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

Molecular Formula: C₈H₇ClO₅S

This technical guide provides a comprehensive overview of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of 250.66 g/mol .[1][2][3] Its structure features a salicylic acid methyl ester backbone with a highly reactive chlorosulfonyl group at the 5-position. This functional group makes the molecule a potent electrophile, readily participating in reactions with nucleophiles to form sulfonamides and other derivatives.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₅S | PubChem[1][2][3] |

| Molecular Weight | 250.66 g/mol | PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 60638-81-5 | PubChem[1][2][3] |

| Appearance | White solid | LookChem[4] |

| Predicted Boiling Point | 369.7 ± 32.0 °C | MySkinRecipes[5] |

| Predicted Density | 1.322 ± 0.06 g/cm³ | MySkinRecipes[5] |

| XLogP3 | 2.3 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 250.97756 |

| [M+Na]⁺ | 272.95950 |

| [M-H]⁻ | 248.96300 |

| [M+NH₄]⁺ | 268.00410 |

| [M+K]⁺ | 288.93344 |

| (Source: PubChemLite)[6] |

Table 3: Characteristic FT-IR Absorption Peaks for Key Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Phenol | O-H stretch | 3550 - 3200 (broad) |

| Ester | C=O stretch | 1750 - 1735 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Sulfonyl Chloride | S=O stretch | 1375 - 1350 and 1185 - 1165 |

| Ester | C-O stretch | 1300 - 1000 |

| (Source: Inferred from standard IR correlation tables)[7][8][9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.5 ppm. The methyl ester protons would be a singlet around 3.9 ppm, and the phenolic hydroxyl proton would be a broad singlet at a higher chemical shift.[10]

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would be in the 160-185 ppm region, while the aromatic carbons would appear between 110-160 ppm. The methyl carbon of the ester would be found upfield, around 50-60 ppm.[11][12]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from salicylic acid: Fischer esterification to produce methyl salicylate, followed by chlorosulfonation.

Synthesis of Methyl Salicylate (Fischer Esterification)

This protocol describes the synthesis of methyl salicylate from salicylic acid and methanol using a strong acid catalyst.

Materials:

-

Salicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane or diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylic acid in an excess of methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and 5% sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and removes any unreacted salicylic acid.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain crude methyl salicylate.

-

The product can be further purified by vacuum distillation.

Chlorosulfonation of Methyl Salicylate

This protocol describes the electrophilic aromatic substitution reaction to introduce the chlorosulfonyl group onto the methyl salicylate ring. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Methyl salicylate

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (anhydrous)

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place anhydrous dichloromethane and cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add methyl salicylate to the cooled solvent with stirring.

-

From the dropping funnel, add chlorosulfonic acid dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The molar ratio of chlorosulfonic acid to methyl salicylate is typically between 1:1 and 1.3:1.[13]

-

After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 45-50°C) for several hours until the reaction is complete (monitored by TLC).[13]

-

Once the reaction is complete, cool the mixture back down in an ice bath.

-

Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of sulfonamide-containing compounds. The salicylate moiety is a well-known pharmacophore, most famously found in aspirin, and is associated with anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[1][14] The chlorosulfonyl group allows for the facile introduction of a sulfonamide linkage, a common functional group in a wide range of therapeutic agents.

Synthesis of Cyclooxygenase (COX) Inhibitors

Derivatives of this compound have been investigated as selective inhibitors of COX enzymes. The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[15][16][17] While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is induced during inflammation.[1][5] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5][18]

The general strategy involves reacting this compound with various primary or secondary amines to generate a library of sulfonamide derivatives. These derivatives can then be screened for their inhibitory activity against COX-1 and COX-2 to identify potent and selective inhibitors.

Signaling Pathway: Cyclooxygenase and Prostaglandin Synthesis

The following diagram illustrates the cyclooxygenase pathway and the role of COX inhibitors.

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental and Drug Discovery Workflow

The development of novel therapeutics from this compound follows a structured workflow, from initial synthesis to biological evaluation.

References

- 1. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. PubChemLite - this compound (C8H7ClO5S) [pubchemlite.lcsb.uni.lu]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]

The Strategic Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis: A Technical Guide

Introduction

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-amino-5-bromopyridine has emerged as a highly versatile and valuable intermediate. Its unique electronic and structural features, namely a nucleophilic amino group and a bromine atom amenable to a wide array of cross-coupling reactions, provide a robust platform for the construction of complex, biologically active molecules. This technical guide offers an in-depth exploration of the role of 2-amino-5-bromopyridine in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors and other targeted therapies. We will delve into comparative synthetic methodologies, detailed experimental protocols, and the signaling pathways of key drug molecules derived from this pivotal intermediate.

I. Synthesis of 2-Amino-5-bromopyridine: A Comparative Analysis

The efficient and regioselective synthesis of 2-amino-5-bromopyridine is the foundational step for its use in drug discovery. The primary route involves the bromination of 2-aminopyridine. Several methods have been developed, each with its own advantages in terms of yield, selectivity, and reaction conditions.

Table 1: Comparative Analysis of 2-Aminopyridine Bromination Methods

| Brominating Agent | Solvent(s) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference(s) |

| Bromine (Br₂) | Acetic Acid | 50 | Not Specified | 66.5 (total) | - | [1] |

| N-Bromosuccinimide (NBS) | Acetone | 10 | 0.5 | 95.0 | 97.0 | [2] |

| Phenyltrimethylammonium Tribromide | Chloroform or Dichloromethane | 25-30 | 2 | 75-81 | - | [3][4] |

II. Experimental Protocols: Synthesis of 2-Amino-5-bromopyridine and Derivatives

A. Synthesis of 2-Amino-5-bromopyridine via NBS Bromination

This protocol is adapted from a high-yield synthesis method.[2]

Materials:

-

2-Aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetone

-

90% Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).

-

Cool the mixture to 10 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.0 g, 5.6 mmol) to the solution dropwise over 30 minutes, while maintaining the temperature at 10 °C.

-

Stir the reaction mixture for an additional 30 minutes at 10 °C.

-

Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.

-

The expected yield is approximately 95.0% with a purity of 97.0%.[2]

B. Suzuki-Miyaura Coupling of 2-Amino-5-bromopyridine with Arylboronic Acids

The bromine atom of 2-amino-5-bromopyridine is a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, a key step in the synthesis of many kinase inhibitors.

Materials:

-

2-Amino-5-bromopyridine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

-

Schlenk flask and other inert atmosphere glassware

Procedure:

-

To a dry Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Stir the reaction mixture at 85-95 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 2-amino-5-bromopyridine.

III. Applications in the Synthesis of Kinase Inhibitors

2-Amino-5-bromopyridine is a foundational building block for a multitude of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.

A. Pexidartinib (CSF1R Inhibitor)

Pexidartinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), approved for the treatment of tenosynovial giant cell tumor.[5] The synthesis of Pexidartinib showcases the utility of 2-amino-5-bromopyridine derivatives.

CSF1R Signaling Pathway

Caption: Simplified CSF1R signaling pathway inhibited by Pexidartinib.

B. PI3K and VEGFR-2 Inhibitors

2-Amino-5-bromopyridine is also a key intermediate in the synthesis of inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathways, both of which are critical in cancer cell growth, proliferation, and angiogenesis.

PI3K/AKT Signaling Pathway

Caption: Overview of the PI3K/AKT signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

Caption: Key downstream pathways of VEGFR-2 signaling involved in angiogenesis.

IV. Broader Applications and Future Perspectives

The utility of 2-amino-5-bromopyridine extends beyond kinase inhibitors. It is a precursor for the synthesis of selective dopamine D3 receptor agonists, which have potential in treating neurological and psychiatric disorders.[6] Furthermore, the use of deuterated analogs of 2-amino-5-bromopyridine is an emerging strategy in drug discovery to enhance the metabolic stability and pharmacokinetic profiles of drug candidates, as exemplified by the development of Deucravacitinib, a TYK2 inhibitor.[7]

Dopamine D3 Receptor Signaling

Caption: Simplified signaling of the Dopamine D3 receptor.

2-Amino-5-bromopyridine is undeniably a cornerstone intermediate in contemporary pharmaceutical synthesis. Its structural simplicity belies its immense synthetic potential, enabling the construction of a diverse array of complex molecules with significant therapeutic value. The methodologies for its own synthesis are well-established and high-yielding, and its reactivity in cross-coupling reactions is predictable and robust. As the drive for more selective and potent targeted therapies continues, the strategic application of 2-amino-5-bromopyridine and its derivatives will undoubtedly continue to fuel innovation in drug discovery and development for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. ijssst.info [ijssst.info]

- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 4. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. cusabio.com [cusabio.com]

- 7. drughunter.com [drughunter.com]

Phenylboronic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylboronic acid (PBA) is a white, powdered organoboron compound that has become an indispensable tool in organic synthesis.[1] As a mild Lewis acid, it is generally stable, easy to handle, and exhibits low toxicity, making it a cornerstone reagent in academic and industrial laboratories.[1][2] Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials.[2][3][4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, involving the coupling of an organoboron compound (like PBA) with an organic halide or triflate.[4] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5]

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[3][5]

-

Transmetalation : In the presence of a base, the organoboron species (Ar'-B(OH)₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.[3][5]

-

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3]

References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

For researchers, scientists, and professionals in drug development, Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a crucial chemical intermediate. Its unique structure, featuring a reactive chlorosulfonyl group, a hydroxyl group, and a methyl ester on a benzene ring, makes it a versatile building block in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the pharmaceutical industry.

Chemical Identity and Synonyms

This compound is known by several names in scientific literature and chemical catalogs. A clear understanding of these synonyms is essential for effective literature searches and procurement.

| Identifier | Value |

| IUPAC Name | methyl 5-chlorosulfonyl-2-hydroxybenzoate[1] |

| CAS Number | 60638-81-5[1][2][3] |

| Molecular Formula | C₈H₇ClO₅S[1][3][4] |

| Molecular Weight | 250.66 g/mol [3][4] |

| Synonyms | m90113, Benzoic acid, 5-(chlorosulfonyl)-2-hydroxy-, methyl ester, 5-Chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, Methyl 3-Chlorosulfonyl-6-hydroxybenzoate[1][2] |

| MDL Number | MFCD11857789[4] |

| EC Number | 821-913-8[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in chemical synthesis. The following table summarizes key predicted and experimental data.

| Property | Value |

| Appearance | White solid[2] |

| Boiling Point | 369.7 ± 32.0 °C (Predicted)[4] |

| Density | 1.322 ± 0.06 g/cm³ (Predicted)[4] |

| Storage Temperature | 2-8°C[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of methyl salicylate. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group onto the benzene ring.

Experimental Protocol: Chlorosulfonation of Methyl Salicylate

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Methyl Salicylate

-

Chlorosulfonic acid

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place methyl salicylate.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add chlorosulfonic acid (typically in a molar excess, e.g., 4-5 equivalents) to the stirred methyl salicylate via the dropping funnel, maintaining the temperature below 10°C. The reaction is exothermic and produces HCl gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with cold water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

A similar chlorosulfonation reaction of salicylic acid with chlorosulfonic acid at 70-80°C for 1.5 hours has been reported to yield 5-chlorosulfonyl-2-hydroxybenzoic acid with a 65% yield.[5]

Synthesis Workflow

The synthesis process can be visualized as a straightforward workflow.

Applications in Research and Drug Development

This compound is a valuable intermediate due to its reactive chlorosulfonyl group, which readily undergoes nucleophilic substitution with amines to form sulfonamides. This reactivity is extensively utilized in medicinal chemistry.

-

Pharmaceutical Synthesis : It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs).[4] It is particularly useful in the development of anti-inflammatory and analgesic drugs.[4] The sulfonamide derivatives synthesized from this compound are a significant class of therapeutic agents.

-

Agrochemical Industry : This compound is also used in the synthesis of agrochemicals, including sulfonylurea herbicides.[6]

-

Other Industrial Uses : It finds applications in the production of dyes and pigments and in the formulation of some personal care products.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance.

-

Hazard Statement : H314 - Causes severe skin burns and eye damage.[1]

-

Precautionary Statements : It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Key precautionary measures include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

References

- 1. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 60638-81-5,Methyl 5-chlorosulfonyl-2-hydroxybenzoate | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [myskinrecipes.com]

- 5. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Methyl 5-(chlorosulfonyl)-2-methoxybenzoate | 191471-91-7 | Benchchem [benchchem.com]

The Renaissance of a Classic Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold, a cornerstone of medicinal chemistry, continues to demonstrate remarkable versatility and therapeutic potential. Since the groundbreaking discovery of prontosil, this privileged structure has given rise to a multitude of FDA-approved drugs targeting a wide array of diseases.[1] This technical guide delves into the contemporary landscape of sulfonamide research, offering a comprehensive overview of recent advancements in their synthesis, biological evaluation, and mechanisms of action. We present detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to empower researchers in their quest for novel therapeutics.

I. Synthesis of Novel Sulfonamide Derivatives: From Benchtop to Flow Chemistry

The primary route to sulfonamide synthesis remains the reaction of a sulfonyl chloride with a primary or secondary amine.[2] However, modern synthetic strategies have focused on improving efficiency, yield, and environmental impact.[3]

General Experimental Protocol for Sulfonamide Synthesis

A common and versatile method for synthesizing sulfonamide derivatives involves the reaction of an appropriately substituted sulfonyl chloride with an amine in the presence of a base. The following is a generalized protocol adaptable for the synthesis of various sulfonamide derivatives.

Materials:

-

Substituted sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.0-1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in the anhydrous solvent.

-

Addition of Base: Add the base to the solution and stir for 10-15 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent and add it dropwise to the amine solution at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final sulfonamide derivative are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent biological screening of novel sulfonamide derivatives.

II. Biological Activities and Therapeutic Targets

Novel sulfonamide derivatives have been explored for a multitude of therapeutic applications, with significant efforts focused on anticancer and antimicrobial activities.

A. Anticancer Activity

The anticancer potential of sulfonamides is multifaceted, with derivatives designed to inhibit key enzymes and signaling pathways involved in tumor growth and survival.[6]

1. Carbonic Anhydrase Inhibition:

Certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.[7] Sulfonamides are potent inhibitors of these enzymes.

Table 1: Carbonic Anhydrase Inhibitory Activity of Novel Sulfonamides

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4c | - | - | 8.5 | - | [8] |

| 5b | - | - | <25.8 | - | [8] |

| 15 | 725.6 | 3.3 | 6.1 | - | [8] |

| AAZ (Acetazolamide) | - | 12.1 | 25.8 | - | [8] |

| SH7s | - | - | 15.9 | 55.2 | [9] |

2. VEGFR-2 Inhibition and Anti-proliferative Activity:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth. Novel sulfonamides have been designed as VEGFR-2 inhibitors with potent cytotoxic effects against various cancer cell lines.[10]

Table 2: Anticancer Activity of Novel Sulfonamide Derivatives

| Compound | VEGFR-2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Reference |

| 3a | - | 5.58 | 4.82 | 11.15 | [10] |

| 6 | 0.28 | 3.53 | 3.33 | 4.31 | [10] |

| 9c | - | - | - | 9.33 (MDA-MB-231) | [11] |

| 12d | - | - | - | GI% = 62 (MDA-MB-468) | [7] |

| 12i | - | - | - | 1.48 (MDA-MB-468) | [7] |

| 15 | 0.35 | 3.48 | 3.31 | 4.29 | [10] |

| Sorafenib | 0.19 | 4.12 | 5.51 | 6.45 | [10] |

| Doxorubicin | - | 6.74 | 7.52 | 8.19 | [10] |

3. JAK/STAT Pathway Inhibition:

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Certain sulfonamide-containing compounds have emerged as inhibitors of this pathway.[13][14]

B. Antimicrobial Activity

The antibacterial action of sulfonamides stems from their structural analogy to para-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis.[2] By competitively inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides disrupt the folic acid pathway, thereby arresting bacterial growth.[15][16]

Table 3: Antimicrobial Activity of Novel Sulfonamide Derivatives

| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | Reference |

| 1B | 100 | - | 250 | - | [17] |

| 1C | 50 | - | - | - | [17] |

| 5a | Potent | - | - | - | [5] |

| 9a | Potent | - | - | - | [5] |

| FQ5 | 16 | 32 | 16 | - | [18] |

| Derivative I | - | 32-512 | - | - | [19] |

| Derivative II | - | 32-512 | - | - | [19] |

Mechanism of Action: Folic Acid Synthesis Inhibition

The following diagram illustrates the mechanism by which sulfonamides inhibit bacterial folic acid synthesis.

III. Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Bacterial suspension standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sulfonamide derivatives (stock solutions in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (medium with solvent)

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilutions: Prepare serial two-fold dilutions of the sulfonamide derivatives in the microtiter plate. The final concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) in the well.[17][18]

IV. Conclusion

The sulfonamide scaffold remains a highly valuable platform in modern drug discovery. The continuous development of novel synthetic methodologies, coupled with sophisticated biological screening and a deeper understanding of their mechanisms of action, ensures that sulfonamide derivatives will continue to be a rich source of new therapeutic agents. This guide provides a foundational resource for researchers to build upon, fostering further innovation in the design and synthesis of next-generation sulfonamide-based drugs.

References

- 1. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of the JAK-STAT Pathway in the Treatment of Psoriasis: A Review of the Literature | MDPI [mdpi.com]

- 13. Design and Synthesis of New JAK1 Inhibitors based on Sulfonamide- Triazine Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate from Methyl Salicylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available precursor, methyl salicylate. The procedure is based on the electrophilic aromatic substitution reaction of chlorosulfonation.

Introduction

This compound (CAS Number: 60638-81-5) is a key building block in the development of various therapeutic agents.[1] Its bifunctional nature, possessing both a reactive sulfonyl chloride and a salicylate moiety, allows for diverse chemical modifications. The synthesis involves the direct chlorosulfonation of methyl salicylate, where the hydroxyl and methoxycarbonyl groups on the aromatic ring direct the incoming chlorosulfonyl group primarily to the 5-position.

Reaction Scheme

The overall reaction involves the treatment of methyl salicylate with chlorosulfonic acid to introduce a chlorosulfonyl group onto the benzene ring.

Reaction: Methyl Salicylate → this compound

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Methyl Salicylate | C₈H₈O₃ | 152.15 | 119-36-8 |

| Chlorosulfonic Acid | HClO₃S | 116.52 | 7790-94-5 |

| This compound | C₈H₇ClO₅S | 250.66 | 60638-81-5 |

Table 2: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reactant Molar Ratio (Chlorosulfonic Acid : Methyl Salicylate) | ~ 4:1 | Adapted from[2] |

| Reaction Temperature | 55-60°C | Adapted from[2] |

| Reaction Time | 2.5 - 3 hours | Adapted from[2] |

| Reported Yield (for a similar reaction) | 65% | [3] |

Experimental Protocol

This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds, specifically referencing the conditions used for structurally similar molecules.[2][3]

Materials:

-

Methyl Salicylate

-

Chlorosulfonic Acid (freshly distilled is recommended)

-

Ice

-

Deionized Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

All glassware should be thoroughly dried before use.

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Reflux condenser with a gas outlet connected to a trap (to absorb HCl gas)

-

Dropping funnel

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Attach a reflux condenser to the central neck, with the outlet connected to a gas trap containing a sodium hydroxide solution to neutralize the hydrogen chloride gas evolved during the reaction.

-

Charging the Reactor: Carefully charge the flask with a four-fold molar excess of chlorosulfonic acid relative to the methyl salicylate. Begin stirring and cool the flask in an ice bath to 0-5°C.

-

Addition of Methyl Salicylate: Slowly add methyl salicylate dropwise from the dropping funnel to the cooled, stirred chlorosulfonic acid. Maintain the internal temperature of the reaction mixture below 10°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 55-60°C and maintain this temperature for 2.5 to 3 hours.[2] Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. This will precipitate the crude this compound.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any remaining acid.

-

Drying: Dry the crude product under vacuum.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Ensure the gas trap is functioning correctly.

-

The addition of the reaction mixture to ice water is highly exothermic and should be done slowly and with caution.

Visualizations

Diagram 1: Reaction Pathway

Caption: Synthesis of this compound.

Diagram 2: Experimental Workflow

Caption: Workflow for the synthesis and isolation of the product.

References

- 1. This compound [myskinrecipes.com]

- 2. RU2553258C1 - Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate - Google Patents [patents.google.com]

- 3. 5-CHLOROSULFONYL-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C8H7ClO5S | CID 12581955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reaction of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the preparation of various pharmaceutical compounds. Its reactive chlorosulfonyl group readily undergoes reactions with nucleophiles, such as primary amines, to form stable sulfonamide linkages. The resulting methyl 5-(N-substituted sulfamoyl)-2-hydroxybenzoate derivatives are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the sulfonamide functional group. Sulfonamides are a cornerstone of many therapeutic agents, exhibiting antimicrobial, anticancer, anti-inflammatory, and diuretic properties.

These application notes provide a comprehensive overview of the reaction between this compound and primary amines, including a general reaction mechanism, potential applications of the products, detailed experimental protocols, and representative data.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride. The primary amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is typically followed by the elimination of a chloride ion and a proton to form the sulfonamide. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed.

Application Notes

The sulfonamide derivatives synthesized from this compound are expected to possess a range of biological activities, making them attractive candidates for drug discovery and development.

-

Antimicrobial Agents: Sulfonamides have a long history as antibacterial drugs. They act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The novel sulfonamides derived from this compound could be screened for activity against various bacterial and fungal strains.

-

Enzyme Inhibitors: The sulfonamide moiety is a key feature in many enzyme inhibitors. For example, some sulfonamides are known to inhibit carbonic anhydrases, proteases, and kinases. The synthesized compounds could be evaluated as potential inhibitors of various enzymes implicated in diseases such as cancer, glaucoma, and inflammation.

-

Anticancer Agents: Certain sulfonamides have demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases that are overexpressed in some tumors.

-

Anti-inflammatory and Analgesic Drugs: The structural features of the parent molecule, a derivative of salicylic acid, suggest that the resulting sulfonamides may also possess anti-inflammatory and analgesic properties.

Potential Biological Targets and Activities

| Potential Activity | Potential Molecular Target(s) | Therapeutic Area |

| Antibacterial | Dihydropteroate synthase | Infectious Diseases |

| Antifungal | Fungal-specific enzymes | Infectious Diseases |

| Anticancer | Carbonic anhydrases, Cyclin-dependent kinases | Oncology |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inflammation, Pain |

| Diuretic | Carbonic anhydrases | Hypertension, Edema |

Experimental Protocols

General Protocol for the Synthesis of Methyl 5-(N-substituted sulfamoyl)-2-hydroxybenzoates

This protocol describes a general method for the reaction of this compound with a primary amine. The specific conditions may require optimization for different amines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine, n-propylamine)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

-

Base (e.g., triethylamine, pyridine, N,N-diisopropylethylamine)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash chromatography system (optional)

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, dissolve the primary amine (1.1 eq) and the base (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled solution of this compound over 15-30 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for the required time (typically 2-24 hours). Monitor the progress of the reaction by TLC.

-

Workup:

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

-

Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Representative Reaction Data

The following table presents hypothetical, yet realistic, data for the reaction of this compound with various primary amines to illustrate expected outcomes. Disclaimer: These values are for illustrative purposes only and may not represent actual experimental results.

| Primary Amine | Reaction Time (h) | Yield (%) |

| Aniline | 6 | 85 |

| 4-Methoxyaniline | 5 | 90 |

| Benzylamine | 4 | 92 |

| n-Propylamine | 3 | 88 |

| Cyclohexylamine | 5 | 87 |

Expected Spectroscopic Data for a Representative Product

Product: Methyl 2-hydroxy-5-(N-phenylsulfamoyl)benzoate

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR | δ (ppm): ~10.5 (s, 1H, -OH), ~8.2 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.1-7.4 (m, 5H, Ar-H of aniline), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.5 (br s, 1H, -NH) |

| ¹³C NMR | δ (ppm): ~168 (C=O), ~160 (C-OH), ~140-120 (Ar-C), ~118 (Ar-C), ~53 (-OCH₃) |

| IR | ν (cm⁻¹): ~3400-3200 (O-H and N-H stretch), ~1700 (C=O stretch), ~1340 and ~1160 (S=O stretch) |

Visualizations

Reaction Scheme

Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The versatile scaffold of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate serves as a valuable starting material for the synthesis of novel sulfonamide derivatives. The presence of the hydroxyl and methyl ester functionalities on the phenyl ring offers opportunities for further structural modifications, making it an attractive building block in drug discovery and development.

This document provides detailed protocols for the synthesis of sulfonamides from this compound, covering general reaction schemes, experimental procedures, and characterization of the resulting products. Additionally, it explores the potential biological applications of these compounds, with a focus on their role as carbonic anhydrase inhibitors.

General Reaction Scheme

The synthesis of sulfonamides from this compound and a primary or secondary amine proceeds via a nucleophilic substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrogen chloride (HCl) generated during the reaction.

Reaction:

This compound + R¹R²NH → Methyl 2-hydroxy-5-(N-R¹,R²-sulfamoyl)benzoate + HCl

Experimental Protocols

The following protocols describe the synthesis of sulfonamides using this compound with both aromatic and aliphatic amines.

Protocol 1: Synthesis of N-Aryl Sulfonamides

This protocol details the reaction of this compound with a generic aromatic amine.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-aryl sulfonamide derivative.

Protocol 2: Synthesis of N-Alkyl Sulfonamides

This protocol details the reaction of this compound with a generic aliphatic amine.

Materials:

-

This compound

-

Aliphatic amine (e.g., propylamine, butylamine, morpholine)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the aliphatic amine (1.1 eq) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.5 eq) to the stirred solution.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkyl sulfonamide derivative.

Data Presentation

The following table summarizes the expected yields for the synthesis of various sulfonamide derivatives from this compound based on reactions with analogous sulfonyl chlorides. Actual yields may vary depending on the specific amine and reaction conditions.

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Aniline | Methyl 2-hydroxy-5-(N-phenylsulfamoyl)benzoate | 85-95 |

| 2 | p-Toluidine | Methyl 2-hydroxy-5-(N-(p-tolyl)sulfamoyl)benzoate | 88-96 |

| 3 | p-Anisidine | Methyl 2-hydroxy-5-(N-(4-methoxyphenyl)sulfamoyl)benzoate | 87-94 |

| 4 | Propylamine | Methyl 2-hydroxy-5-(N-propylsulfamoyl)benzoate | 80-90 |

| 5 | Butylamine | Methyl 2-hydroxy-5-(N-butylsulfamoyl)benzoate | 82-92 |

| 6 | Morpholine | Methyl 2-hydroxy-5-(morpholinosulfonyl)benzoate | 90-98 |

Characterization of Synthesized Sulfonamides

The synthesized sulfonamides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons of the benzoate ring and the protons of the amine substituent. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The presence of a hydroxyl group will be indicated by a broad peak in the region of 3200-3600 cm⁻¹.

Biological Applications and Signaling Pathways

Sulfonamides derived from salicylic acid and related structures have shown significant potential as inhibitors of carbonic anhydrases (CAs).[1][2][3] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1][3]

The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its catalytic activity.[1]

Diagram of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Inhibition of carbonic anhydrase by a sulfonamide.

Experimental Workflow for Sulfonamide Synthesis

Caption: General workflow for the synthesis of sulfonamides.

Conclusion

The synthesis of sulfonamides using this compound provides a versatile route to a diverse range of compounds with significant potential in drug discovery. The protocols outlined in this document offer a robust starting point for the synthesis and subsequent biological evaluation of these novel sulfonamide derivatives. The potential for these compounds to act as carbonic anhydrase inhibitors highlights a promising avenue for further research and development in various therapeutic areas.

References

- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.okstate.edu [scholars.okstate.edu]

Applications of Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its chemical structure, featuring a reactive sulfonyl chloride and a salicylic acid moiety, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry. The sulfonyl chloride group readily reacts with primary and secondary amines to form sulfonamides, a well-established pharmacophore present in numerous approved drugs. Simultaneously, the hydroxyl and methyl ester groups on the benzene ring offer additional sites for chemical elaboration, enabling the generation of compound libraries with diverse pharmacological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery and development of novel therapeutic agents.

Application Notes

Synthesis of RORγt Inverse Agonists for Autoimmune Diseases

Background: The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines such as IL-17.[1] Dysregulation of the RORγt signaling pathway is implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] Consequently, RORγt has emerged as a key therapeutic target, and the development of small molecule inverse agonists that inhibit its activity is an active area of research.[3][4]

Application: this compound is a valuable precursor for the synthesis of sulfonamide-containing RORγt inverse agonists. The general synthetic strategy involves the reaction of the sulfonyl chloride moiety with a suitable amine, often a piperazine derivative, to introduce a key pharmacophoric element for RORγt binding. The salicylic acid portion of the molecule can also be modified to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation:

| Compound ID | Structure | RORγt IC50 (nM) | Cell-Based Assay EC50 (nM) | Reference |

| Analog 1 | Azatricyclic sulfonamide | 13 | 26 ± 13 (hWB assay) | [5] |

| Analog 2 | Thiazole amide sulfonamide | - | pEC50 of 7.8 (agonist activity) | [6] |

| Analog 3 | N-(4-aryl-5-aryloxy-thiazol-2-yl)-amide | - | Potent inverse agonists | [6] |

Note: The table showcases the therapeutic potential of sulfonamides as RORγt modulators. Further optimization of derivatives from this compound could lead to potent inverse agonists.

Signaling Pathway:

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition.

Development of Novel Antimicrobial Agents

Background: The increasing prevalence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Sulfonamides were among the first classes of synthetic antibiotics and continue to be a source of inspiration for the design of new antibacterial drugs.

Application: The salicylic acid scaffold within this compound is known to possess intrinsic antimicrobial properties. By coupling this scaffold with various amines via the sulfonyl chloride group, a diverse library of sulfonamide derivatives can be synthesized and screened for antimicrobial activity. This approach allows for the exploration of structure-activity relationships and the optimization of antibacterial potency and spectrum.

Data Presentation:

The following table summarizes the minimum inhibitory concentrations (MICs) of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, which is structurally similar to the core of this compound.

| Compound | Target Organism | MIC (μmol/L) | Reference |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-sensitive) | 15.62 - 31.25 | |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Staphylococcus aureus (methicillin-resistant) | 15.62 - 31.25 | |

| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 | |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1 - 4 |

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate

This protocol describes the synthesis of a key intermediate for the development of various therapeutic agents, starting from methyl salicylate, which is first converted to this compound.

Step 1: Synthesis of this compound (Formula III)

-

Materials: Methyl salicylate (Formula II), chlorosulfonic acid, thionyl chloride.

-

Procedure:

-

In a reaction vessel, prepare a mixed solution of chlorosulfonic acid and thionyl chloride.

-

Cool the reaction mixture to 0-10°C.

-

Slowly add methyl salicylate dropwise to the cooled solution while maintaining the temperature between 0-10°C.

-

After the addition is complete, allow the reaction to proceed at this temperature until completion (monitor by TLC).

-

Upon completion, carefully quench the reaction mixture by pouring it over crushed ice.

-

The solid precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Step 2: Synthesis of Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate (Formula IV)

-

Materials: this compound (Formula III), N-methylpiperazine, an organic solvent (e.g., dichloromethane, chloroform, acetone, or tetrahydrofuran), a base (e.g., triethylamine or N-methylpiperazine itself can act as a base).

-

Procedure:

-

Dissolve this compound in a suitable organic solvent.

-

In a separate flask, dissolve N-methylpiperazine and the base (if used) in the same organic solvent. The molar ratio of this compound to N-methylpiperazine can range from 1:1 to 1:5.

-

Slowly add the solution of this compound to the N-methylpiperazine solution at a controlled temperature (e.g., 0-10°C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

After completion, wash the reaction mixture with water to remove any salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure Methyl 2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoate.

-

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a key sulfonamide intermediate.

Conclusion